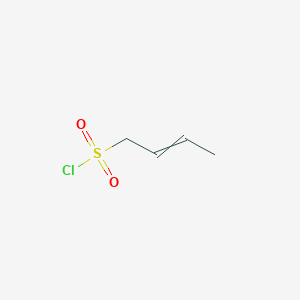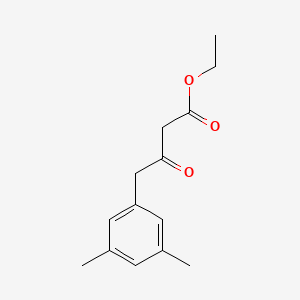![molecular formula C16H15NO4 B11723114 3-{5-Methoxy-2-[(pyridin-2-yl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B11723114.png)
3-{5-Methoxy-2-[(pyridin-2-yl)methoxy]phenyl}prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{5-Methoxy-2-[(pyridin-2-yl)methoxy]phenyl}prop-2-enoic acid is an organic compound that belongs to the class of aromatic acids It is characterized by the presence of a methoxy group, a pyridinylmethoxy group, and a phenylprop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-Methoxy-2-[(pyridin-2-yl)methoxy]phenyl}prop-2-enoic acid typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxy-2-hydroxybenzaldehyde and 2-bromomethylpyridine.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 5-methoxy-2-hydroxybenzaldehyde with 2-bromomethylpyridine in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with a suitable reagent, such as acryloyl chloride, in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{5-Methoxy-2-[(pyridin-2-yl)methoxy]phenyl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form a saturated propanoic acid derivative.
Substitution: The pyridinylmethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 3-{5-Methoxy-2-[(pyridin-2-yl)methoxy]phenyl}propanoic acid.
Reduction: Formation of 3-{5-Methoxy-2-[(pyridin-2-yl)methoxy]phenyl}propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{5-Methoxy-2-[(pyridin-2-yl)methoxy]phenyl}prop-2-enoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Biological Research: It is used as a tool compound to study various biological processes and pathways.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 3-{5-Methoxy-2-[(pyridin-2-yl)methoxy]phenyl}prop-2-enoic acid involves its interaction with specific molecular targets. The methoxy and pyridinylmethoxy groups play a crucial role in binding to these targets, which can include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-{5-Methoxy-2-[(pyridin-3-yl)methoxy]phenyl}prop-2-enoic acid
- 3-{5-Methoxy-2-[(pyridin-4-yl)methoxy]phenyl}prop-2-enoic acid
- 3-{5-Methoxy-2-[(quinolin-2-yl)methoxy]phenyl}prop-2-enoic acid
Uniqueness
3-{5-Methoxy-2-[(pyridin-2-yl)methoxy]phenyl}prop-2-enoic acid is unique due to the specific positioning of the pyridinylmethoxy group, which can influence its binding affinity and selectivity towards molecular targets. This uniqueness can result in distinct biological activities and applications compared to similar compounds.
Properties
Molecular Formula |
C16H15NO4 |
|---|---|
Molecular Weight |
285.29 g/mol |
IUPAC Name |
3-[5-methoxy-2-(pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C16H15NO4/c1-20-14-6-7-15(12(10-14)5-8-16(18)19)21-11-13-4-2-3-9-17-13/h2-10H,11H2,1H3,(H,18,19) |
InChI Key |
OSLSOBQKKIUHIC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC2=CC=CC=N2)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(2R,3S)-3-{[(tert-butyldimethylsilyl)oxy]methyl}oxiran-2-yl]methanol](/img/structure/B11723048.png)





![6-(4-Fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B11723088.png)

![2-(hydroxymethyl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B11723100.png)


